molecular formula C15H15BrN4O2 B12240224 4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B12240224
M. Wt: 363.21 g/mol
InChI Key: HBIDQGHUXKQHSB-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic Substitution: Starting with a bromopyridine derivative, a nucleophilic substitution reaction can introduce the piperazine ring.

    Cyclization: Formation of the piperazine ring through cyclization reactions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Various substitution reactions can modify the functional groups attached to the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of Enzymes: Blocking the activity of specific enzymes involved in disease processes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
  • 4-(3-Fluoropyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Uniqueness

4-(3-Bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The methoxy group also contributes to its distinct chemical properties.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

4-(3-bromopyridin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C15H15BrN4O2/c1-22-13-9-11(4-6-17-13)20-8-7-19(10-14(20)21)15-12(16)3-2-5-18-15/h2-6,9H,7-8,10H2,1H3

InChI Key

HBIDQGHUXKQHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=C(C=CC=N3)Br

Origin of Product

United States

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